An In-depth Technical Guide to 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one (CAS No. 207857-48-5)
An In-depth Technical Guide to 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one (CAS No. 207857-48-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dibromo-2,3-dihydro-1H-inden-1-one is a halogenated bicyclic ketone with the CAS number 207857-48-5 .[1][2][3] This compound belongs to the indanone class of molecules, which are characterized by a fused benzene and cyclopentanone ring system. The strategic placement of two bromine atoms on the aromatic ring at positions 4 and 6 significantly influences its chemical reactivity and makes it a valuable intermediate in organic synthesis. The indanone scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[4] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4,6-Dibromo-2,3-dihydro-1H-inden-1-one, with a focus on its utility in research and drug development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 207857-48-5 | [1][2][3] |
| Molecular Formula | C₉H₆Br₂O | [3] |
| Molecular Weight | 289.95 g/mol | [3][5] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Purity | Commercially available up to 95% | [6] |
| Storage | Store in a cool, dry place |
Synthesis of 4,6-Dibromo-2,3-dihydro-1H-Inden-1-one
A plausible and efficient synthetic route to 4,6-Dibromo-2,3-dihydro-1H-inden-1-one involves a two-step process commencing with the acylation of a suitably substituted phenol followed by an intramolecular Friedel-Crafts acylation.
A key strategy for synthesizing substituted 1-indanones involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[4] In the case of 4,6-Dibromo-2,3-dihydro-1H-inden-1-one, a logical precursor would be 3-(3,5-dibromophenyl)propanoic acid. A well-documented approach to a similarly substituted indanone, 4,6-dibromo-5-hydroxy-1-indanone, starts from 2,6-dibromophenol and 3-chloropropionyl chloride.[4] This suggests a viable pathway for the target molecule.
Step 1: Acylation of 1,3-Dibromobenzene
The synthesis would likely begin with the Friedel-Crafts acylation of 1,3-dibromobenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 3-(2,4-dibromobenzoyl)propanoic acid.
Step 2: Reduction of the Ketone
The keto group in 3-(2,4-dibromobenzoyl)propanoic acid can be reduced to a methylene group using standard methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) to afford 3-(2,4-dibromophenyl)propanoic acid.
Step 3: Intramolecular Friedel-Crafts Acylation
The final step is the intramolecular cyclization of 3-(2,4-dibromophenyl)propanoic acid. This is typically achieved by converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by treatment with a Lewis acid catalyst like aluminum chloride. The electrophilic acyl chloride then attacks the aromatic ring to form the five-membered cyclopentanone ring, yielding 4,6-Dibromo-2,3-dihydro-1H-inden-1-one.
Caption: Proposed synthetic pathway to 4,6-Dibromo-2,3-dihydro-1H-inden-1-one.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons. The two aromatic protons would likely appear as distinct signals in the downfield region (δ 7.0-8.0 ppm). The four aliphatic protons of the cyclopentanone ring would appear as two triplets in the upfield region (δ 2.5-3.5 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would show nine distinct signals. The carbonyl carbon would be the most downfield signal (δ > 190 ppm). The aromatic carbons would appear in the range of δ 120-150 ppm, with the bromine-substituted carbons showing characteristic shifts. The two aliphatic carbons would be found in the upfield region (δ 20-40 ppm).
Mass Spectrometry (Predicted)
The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would appear as a cluster of peaks around m/z 288, 290, and 292 with a relative intensity ratio of approximately 1:2:1. Fragmentation would likely involve the loss of bromine atoms and the carbonyl group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1690-1720 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic ring.
Reactivity and Potential Applications
The chemical reactivity of 4,6-Dibromo-2,3-dihydro-1H-inden-1-one is primarily dictated by the ketone functional group and the two bromine substituents on the aromatic ring.
Reactivity of the Ketone Group:
-
Reduction: The ketone can be reduced to the corresponding alcohol, 4,6-Dibromo-2,3-dihydro-1H-inden-1-ol, using reducing agents like sodium borohydride (NaBH₄).
-
Alpha-Halogenation: The protons on the carbon adjacent to the carbonyl group (α-protons) can be substituted with halogens under appropriate conditions.
-
Condensation Reactions: The ketone can participate in various condensation reactions, such as the aldol condensation, to form more complex molecules.
Reactivity of the Bromine Substituents:
The bromine atoms on the aromatic ring are excellent leaving groups in various cross-coupling reactions, making this compound a versatile building block for the synthesis of more complex molecules.
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst can be used to form new carbon-carbon bonds, introducing aryl or vinyl groups.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes can also form new carbon-carbon bonds.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling with amines.
-
Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes can introduce alkynyl groups.
Caption: Key reaction pathways for 4,6-Dibromo-2,3-dihydro-1H-inden-1-one.
Applications in Drug Discovery and Medicinal Chemistry
The indanone scaffold is a key component in many pharmacologically active molecules. The ability to functionalize the 4- and 6-positions of the aromatic ring through the bromine atoms makes 4,6-Dibromo-2,3-dihydro-1H-inden-1-one a particularly attractive starting material for the synthesis of compound libraries for drug screening.
One significant area of interest is the development of kinase inhibitors . Many kinase inhibitors feature a heterocyclic core that can be constructed using cross-coupling reactions from a halogenated precursor. The indanone structure can serve as a scaffold to present various functional groups in a specific three-dimensional orientation to interact with the ATP-binding site of a target kinase. The bromine atoms on this molecule provide convenient handles to introduce diversity at these positions, which can be crucial for achieving potency and selectivity.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic acid.
Materials:
-
4,6-Dibromo-2,3-dihydro-1H-inden-1-one
-
Aryl boronic acid (1.1 equivalents per bromine to be substituted)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Anhydrous, deoxygenated conditions (e.g., under Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 4,6-Dibromo-2,3-dihydro-1H-inden-1-one, the aryl boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reduction of the Ketone
This protocol outlines a general method for the reduction of the ketone functionality to an alcohol.
Materials:
-
4,6-Dibromo-2,3-dihydro-1H-inden-1-one
-
Sodium borohydride (NaBH₄, 1.5 equivalents)
-
Solvent (e.g., Methanol, Ethanol)
Procedure:
-
Dissolve 4,6-Dibromo-2,3-dihydro-1H-inden-1-one in the chosen alcohol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Remove the alcohol under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Conclusion
4,6-Dibromo-2,3-dihydro-1H-inden-1-one is a valuable and versatile building block for organic synthesis. Its indanone core provides a rigid scaffold, while the two bromine atoms offer multiple points for diversification through a variety of cross-coupling reactions. These features make it a highly useful starting material for the synthesis of complex molecules, particularly in the field of medicinal chemistry for the development of new therapeutic agents such as kinase inhibitors. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers and scientists to utilize this compound in their work.
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